molecular formula C18H6Br4N2O B13755475 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one CAS No. 26011-65-4

8,9,10,11-Tetrabromo-12H-phthaloperin-12-one

Cat. No.: B13755475
CAS No.: 26011-65-4
M. Wt: 585.9 g/mol
InChI Key: OHTFRFYHAZBZIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine as the brominating agent and a suitable solvent such as chloroform or acetic acid. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination of the desired positions on the molecule .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to obtain a product with the desired properties .

Chemical Reactions Analysis

Types of Reactions: 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states or reduced forms of the compound .

Scientific Research Applications

Chemistry: 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one is used in chromatography for the separation and analysis of complex mixtures. It is particularly useful in high-performance liquid chromatography (HPLC) due to its unique properties .

Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for studying drug interactions and metabolic pathways .

Industry: In addition to its use in coloring various materials, this compound is also used in the production of advanced materials and coatings. Its stability and color properties make it suitable for use in high-performance applications .

Mechanism of Action

The mechanism of action of 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one involves its interaction with specific molecular targets. The bromine atoms present in the compound can form strong interactions with various biological molecules, influencing their function and activity. The exact pathways and molecular targets depend on the specific application and conditions used .

Comparison with Similar Compounds

Uniqueness: 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly useful in applications requiring high stability and specific interactions with other molecules .

Biological Activity

8,9,10,11-Tetrabromo-12H-phthaloperin-12-one is a polybrominated aromatic compound notable for its complex structure and unique biological properties. With a molecular formula of C18H8Br4N2O and a molecular weight of approximately 585.87 g/mol, this compound is recognized for its potential applications in various fields, including materials science and biomedicine. The presence of four bromine atoms enhances its stability and biological activity, making it a subject of interest in scientific research.

Chemical Structure and Properties

The compound's structure consists of a phthaloperin core with multiple bromine substituents, which significantly influence its chemical reactivity and biological interactions. The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that can exhibit different biological activities.

Biological Activity Overview

Research has indicated that this compound interacts with cellular membranes and proteins due to its lipophilic nature. This interaction is crucial for understanding its potential as an inhibitor of specific enzymes involved in metabolic pathways.

The mechanism of action involves the compound's binding affinity to various biological targets. Studies suggest that it may inhibit enzyme activities by interacting with their active sites or altering membrane dynamics. Such interactions can influence several biochemical pathways, including metabolic processes.

Case Studies

  • Enzyme Inhibition Studies : A series of in vitro studies have demonstrated that this compound can inhibit cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.
  • Cell Membrane Interaction : Another study explored the compound's ability to integrate into lipid bilayers. The findings indicated that it disrupts membrane integrity at higher concentrations, leading to increased permeability and potential cytotoxic effects on cultured cells.
  • Toxicological Assessments : Toxicity studies have shown that exposure to this compound can lead to adverse effects in model organisms. For instance, repeated dose toxicity tests revealed significant changes in liver function markers at elevated doses.

Data Table: Summary of Biological Activities

Activity Observation Reference
Enzyme InhibitionInhibits cytochrome P450 enzymes
Membrane DisruptionAlters lipid bilayer integrity
CytotoxicityInduces cell death at high concentrations
Metabolic Pathway InteractionAffects drug metabolism
ToxicitySignificant liver function alterations

Applications

The unique properties of this compound make it suitable for various applications:

  • Industrial Uses : It is utilized in the production of pigments and thermal stabilizers for polymers.
  • Biomedical Research : Its potential as an enzyme inhibitor opens avenues for drug development targeting metabolic disorders.
  • Environmental Studies : Investigations into its environmental impact and degradation pathways are crucial due to its brominated nature.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via bromination of the parent phthaloperin-12-one using brominating agents like Br₂ or HBr in acidic media. Reaction temperature (e.g., 60–80°C) and stoichiometric ratios (4:1 Br:substrate) are critical for achieving >90% yield . Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to remove polybrominated byproducts. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm bromine substitution patterns via absence of aromatic protons and downfield shifts in carbons (e.g., C-Br peaks at δ 115–125 ppm in ¹³C NMR) .
  • IR Spectroscopy : Detect C-Br stretching vibrations at 550–650 cm⁻¹ and carbonyl (C=O) stretches at ~1700 cm⁻¹ .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺) aligned with theoretical molecular weight (e.g., m/z ~600–620 for C₁₆H₆Br₄O) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Follow OSHA and institutional guidelines:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact due to potential bromine toxicity.
  • Conduct reactions in a fume hood to mitigate inhalation risks.
  • Store in airtight, light-resistant containers at ≤4°C to prevent degradation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during structural validation?

  • Methodological Answer : Contradictions may arise from impurities or dynamic effects (e.g., rotational isomerism). Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
  • Variable Temperature NMR : Identify conformational changes by observing signal coalescence at elevated temperatures.
  • Comparative Analysis : Cross-reference with crystallographic data (if available) or computational simulations (DFT) .

Q. What mechanistic pathways explain the regioselectivity of bromination in this compound?

  • Methodological Answer : Regioselectivity is governed by electronic and steric factors:

  • Electrophilic Aromatic Substitution : Bromine preferentially attacks electron-rich positions (e.g., para/meta to electron-donating groups).
  • Computational Modeling : Use Gaussian or ORCA software to calculate Fukui indices for predicting reactive sites.
  • Kinetic Studies : Compare reaction rates under varying Br₂ concentrations to distinguish between kinetic vs. thermodynamic control .

Q. How can researchers assess the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer : Apply OECD guidelines:

  • Hydrolysis Studies : Expose the compound to pH 4–9 buffers at 50°C; analyze degradation via HPLC-UV.
  • Bioaccumulation Factor (BCF) : Use logP values (estimated via shake-flask method) to predict lipid solubility.
  • Ecotoxicity Assays : Test acute toxicity in Daphnia magna or algae (72-hr EC₅₀) .

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit sigmoidal dose-response curves. Validate with:

  • ANOVA : Compare treatment groups against controls.
  • IC₅₀/LC₅₀ Calculation : Apply Probit analysis or GraphPad Prism software.
  • Error Reporting : Include 95% confidence intervals and exact p-values (e.g., p < 0.001) .

Q. Data Presentation and Reproducibility

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point variations)?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Solutions include:

  • DSC/TGA Analysis : Determine melting points with differential scanning calorimetry.
  • Purity Assessment : Use HPLC (≥95% purity threshold) and elemental analysis (C, H, Br % within 0.3% of theoretical) .

Q. What strategies ensure reproducibility in multi-step syntheses of this compound?

  • Methodological Answer :

  • Detailed SOPs : Document reaction parameters (time, temperature, stirring rate).
  • Batch-to-Batch Consistency : Use calibrated equipment and standardized reagents.
  • Open Data Sharing : Deposit synthetic protocols in repositories like Zenodo or ChemRxiv .

Properties

CAS No.

26011-65-4

Molecular Formula

C18H6Br4N2O

Molecular Weight

585.9 g/mol

IUPAC Name

5,6,7,8-tetrabromo-2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4(9),5,7,10,12,14,16(20),17-nonaen-3-one

InChI

InChI=1S/C18H6Br4N2O/c19-13-11-12(14(20)16(22)15(13)21)18(25)24-9-6-2-4-7-3-1-5-8(10(7)9)23-17(11)24/h1-6H

InChI Key

OHTFRFYHAZBZIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)N=C4C5=C(C(=C(C(=C5Br)Br)Br)Br)C(=O)N4C3=CC=C2

Origin of Product

United States

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